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Compound of Interest |

Methyl 5-(benzyloxy)-2-
Compound Name:

bromobenzoate
CAS No.: 431052-32-3
Cat. No.: B2428790

Get Quote

\ J

In the field of synthetic chemistry, precision in nomenclature is paramount. The topic specified,
"Methyl 5-(benzyloxy)-2-bromobenzoate," is structurally ambiguous and does not correspond
to a commonly cited high-value intermediate. However, a closely related isomer, Methyl 2-
(benzyloxy)-5-bromobenzoate, is a well-documented and strategically important building block
in medicinal chemistry and materials science. This guide will therefore focus on this validated
structure. The transposition of substituent numbering is a common point of confusion, and this
document aims to provide definitive clarity and a robust technical foundation for researchers
working with this versatile compound.

Part 1: Compound Identification and
Physicochemical Properties

Methyl 2-(benzyloxy)-5-bromobenzoate is a bifunctional organic compound featuring a
protected phenol (as a benzyl ether), a methyl ester, and an aryl bromide. This specific
arrangement of functional groups makes it an ideal precursor for complex molecular
architectures, particularly through palladium-catalyzed cross-coupling reactions. The benzyl
ether serves as a robust protecting group for the phenolic hydroxyl, which is stable to a wide
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range of reaction conditions but can be readily removed via hydrogenolysis. The aryl bromide

provides a reactive handle for C-C, C-N, and C-O bond formation.

Table 1: Core Compound Identifiers and Properties

Identifier

IUPAC Name

Value

methyl 5-bromo-2-
(phenylmethoxy)benzoate

Source

[PubChem][1]

Common Name

Methyl 2-(benzyloxy)-5-

[PubChem][1]

bromobenzoate
CAS Number 860000-78-8 [PubChem][1]
Molecular Formula Ci15H13BrOs [PubChem][1]
Molecular Weight 321.16 g/mol [PubChem][1]
Appearance Expected to be a white to off- W

white solid

Canonical SMILES

COC(=0)C1=C(C=C(C=C1)Br)
OCC2=CC=CC=C2

[PubChem][1]

| INChiKey | AXWGWAJAENITOC-UHFFFAOYSA-N | [PubChem][1] |

Part 2: Synthesis and Mechanistic Insights

The most direct and reliable synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate involves the

protection of a commercially available phenolic precursor, Methyl 5-bromo-2-hydroxybenzoate

(also known as methyl 5-bromosalicylate). The reaction proceeds via a Williamson ether

synthesis.

Causality in Experimental Design

The chosen protocol is a standard Sn2 reaction. The key steps and their rationale are as

follows:
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Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate
(K2CO:s) is ideal. It is strong enough to deprotonate the weakly acidic phenolic hydroxyl
(~pKa 10) to form the nucleophilic phenoxide in situ. Stronger bases like sodium hydride
(NaH) could also be used but require strictly anhydrous conditions and greater handling
care.

Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone
is selected. These solvents effectively solvate the potassium cation without solvating the
phenoxide anion, thus maximizing its nucleophilicity. They also possess sufficiently high
boiling points to allow for heating, which increases the reaction rate.

Electrophile: Benzyl bromide or benzyl chloride is used as the benzyl source. Benzyl
bromide is more reactive than the chloride and is often preferred for achieving higher yields
in a shorter timeframe.

Workup and Purification: An aqueous workup is performed to remove the inorganic base and
salts. The product is extracted into an organic solvent. Purification via recrystallization or
silica gel chromatography yields the final product with high purity.

Experimental Protocol: Synthesis of Methyl 2-
(benzyloxy)-5-bromobenzoate

Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq.), potassium carbonate (K2COs,
2.0 eq.), and acetone or DMF (approx. 0.1-0.2 M concentration relative to the substrate).

Addition of Electrophile: While stirring the suspension, add benzyl bromide (BnBr, 1.2 eq.)
dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of
60-80°C is appropriate) and maintain for 4-12 hours.

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography
(TLC) until the starting material is consumed.

Workup: After cooling to room temperature, filter off the potassium carbonate. Concentrate
the filtrate under reduced pressure to remove the solvent.

© 2026 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2428790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and
brine (1x).

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate in vacuo to yield the crude product.

« Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,
ethanol or ethyl acetate/hexanes) to afford Methyl 2-(benzyloxy)-5-bromobenzoate as a

crystalline solid.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate.

Part 3: Structural Elucidation and Characterization
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Confirming the structure and purity of the synthesized compound is a critical, self-validating
step. A combination of spectroscopic methods is employed, with each technique providing
unique and complementary information. While a public-domain spectrum for this specific
compound is not readily available, the expected data can be reliably predicted based on its
structure and established chemical shift principles.

Table 2: Predicted Spectroscopic Data for Structural Confirmation
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Technique Expected Observations Rationale

0 7.8-8.0 ppm (d, 1H):

Aromatic H, ortho to

CO:zMe. o 7.4-7.6 ppm (dd, The chemical shifts and

1H): Aromatic H, ortho to splitting patterns (d =

Br. 5 6.9-7.1 ppm (d, 1H): doublet, dd = doublet of

Aromatic H, ortho to O-Bn. doublets, m = multiplet, s =
1H NMR 0 7.2-7.4 ppm (m, 5H): singlet) are dictated by the

Phenyl protons of the electronic effects

benzyl group. 4 5.1-5.3 (withdrawing/donating)

ppm (s, 2H): Benzylic -CHz2-  and proximity of

protons. 6 3.8-4.0 ppm (s, neighboring protons.

3H): Methyl ester -OCHs

protons.

0 ~165 ppm: Ester carbonyl

carbon. & ~158 ppm: Aromatic

C attached to O-Bn. 6 ~136

ppm: Aromatic C (ipso) of the

z:;ﬂt?:éj;t:;l;izp;:a The che.mical .shifts reflect the

~127-129 ppm: Aromatic electronic environment of each
13C NMR carbons of the benzyl group carbon atom. Carbons

and benzoate ring. 6 ~115
ppm: Aromatic C attached to
CO:zMe. 6 ~114 ppm: Aromatic
C ortho to O-Bn. 6 ~71 ppm:
Benzylic -CH2- carbon. & ~52
ppm: Methyl ester -OCH3s

carbon.

attached to electronegative
atoms (O, Br) and carbonyl

carbons are shifted downfield.
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Technique Expected Observations Rationale

~3030 cm~*: Aromatic C-H
stretch. ~2950 cm~1: Aliphatic Each peak corresponds to the
C-H stretch (CH2 & CH3). vibrational frequency of a

IR ~1730 cm~t: Strong C=0 specific bond, confirming the
stretch (ester). ~1250 cm~%: C-  presence of the key functional
O stretch (ester & ether). groups.
~1050 cm~*: C-Br stretch.

| Mass Spec (HRMS) | [M]* and [M+2]* peaks: Two peaks of nearly equal intensity, separated
by 2 m/z units. Exact Mass: Calculated for C1sH137°BrOs and C1sH138BrOs. | The characteristic
isotopic pattern of bromine (7°Br and 8!Br are in an ~1:1 natural abundance) provides definitive
evidence for the presence of a single bromine atom in the molecule. |

Part 4: Applications in Synthetic Chemistry

The primary utility of Methyl 2-(benzyloxy)-5-bromobenzoate is as an intermediate in the
synthesis of more complex molecules, particularly biaryl compounds, which are privileged
structures in many FDA-approved drugs. The aryl bromide moiety is a versatile precursor for
palladium-catalyzed cross-coupling reactions.

Key Application: The Suzuki-Miyaura Cross-Coupling
Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an
organoboron species (like an arylboronic acid) with an organohalide (like our aryl bromide) in
the presence of a palladium catalyst and a base.[2] This reaction is a cornerstone of modern
drug discovery due to its high functional group tolerance, mild conditions, and the commercial
availability of a vast library of boronic acids.[2][3]

Representative Protocol: Suzuki Coupling with
Phenylboronic Acid

e Vessel Setup: In an oven-dried Schlenk flask, combine Methyl 2-(benzyloxy)-5-
bromobenzoate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a base such as potassium
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carbonate (K2COs, 2.0-3.0 eq.).

o Catalyst Addition: Add the palladium catalyst system. A common and effective system is
Pd(PPhs)a (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) or a combination of a
palladium source like Pd(OAc)z (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%).

[3]

e Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Add a
degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-
dioxane and an aqueous solution of the base.

e Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 4-16 hours, monitoring by
TLC.

» Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and
wash with water and brine. Dry the organic layer over Na=SOa4, concentrate, and purify by
column chromatography to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific,
verified Safety Data Sheet (SDS) for Methyl 2-(benzyloxy)-5-bromobenzoate was not found, the
hazards can be reliably inferred from structurally similar compounds, such as other substituted
bromo- and acetyl- benzoates.[5]

e Hazard Statements: Expected to cause skin irritation (H315), serious eye irritation (H319),
and may cause respiratory irritation (H335).[5]

e Precautions for Safe Handling:

o Use only in a well-ventilated area, preferably within a chemical fume hood.
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o Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and
chemical-resistant gloves.

o Avoid breathing dust, fumes, or vapors. Minimize dust generation.

o Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store
away from strong oxidizing agents.

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.

Disclaimer: This safety information is advisory and based on analogous structures. Always
consult the specific SDS provided by the supplier before handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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